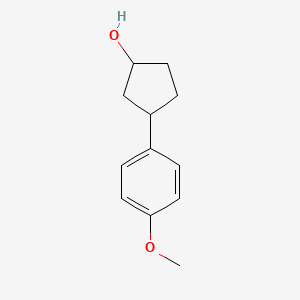

3-(4-Methoxyphenyl)cyclopentanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyphenyl)cyclopentan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-14-12-6-3-9(4-7-12)10-2-5-11(13)8-10/h3-4,6-7,10-11,13H,2,5,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWAOTXBQXZALS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCC(C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 4 Methoxyphenyl Cyclopentanol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inslideshare.net For 3-(4-Methoxyphenyl)cyclopentanol, the primary strategic disconnections involve breaking the molecule down at key bond locations to identify logical precursors or "synthons." e3s-conferences.orgyoutube.com

A primary disconnection is the C-C bond between the cyclopentane (B165970) ring and the 4-methoxyphenyl (B3050149) group. This approach suggests two main synthons: a cyclopentyl cation and a 4-methoxyphenyl anion, or vice versa. A more practical application of this would involve a nucleophilic 4-methoxyphenyl organometallic reagent (like a Grignard or organolithium reagent) and an electrophilic cyclopentanone (B42830) or cyclopentenone derivative.

Another key strategy is the disconnection of the C-O bond of the alcohol, which points to a 3-(4-methoxyphenyl)cyclopentanone (B50940) precursor. This ketone is a central intermediate in many synthetic routes and can be formed through various methods before its reduction to the final alcohol product. Further disconnections can be made within the cyclopentane ring itself, often leading to acyclic precursors that can be cyclized, for instance, through an intramolecular aldol (B89426) reaction of a 1,5-dicarbonyl compound. youtube.com

| Disconnection | Synthons | Potential Reagent Equivalents |

| Aryl-Cyclopentane C-C Bond | 4-Methoxyphenyl anion + Cyclopentyl cation | 4-Methoxyphenylmagnesium bromide + Cyclopentenone |

| C-O Alcohol Bond | 3-(4-Methoxyphenyl)cyclopentanone | Ketone precursor for reduction |

| Intramolecular Ring Formation | Acyclic 1,5-dicarbonyl | Dialdehyde or keto-aldehyde for aldol cyclization |

Enantioselective and Diastereoselective Synthetic Pathways

Controlling the three-dimensional arrangement of atoms is crucial for producing specific stereoisomers of this compound, which can have distinct biological activities.

Asymmetric catalysis is a powerful tool for establishing chirality. Rhodium-catalyzed reactions, for example, are extensively used in the formation of chiral five-membered rings. benthamdirect.comresearchgate.net One prominent method is the asymmetric conjugate addition of a 4-methoxyphenylboronic acid to cyclopent-2-en-1-one. This reaction, often catalyzed by a chiral rhodium complex, can generate the 3-(4-methoxyphenyl)cyclopentanone intermediate with high enantioselectivity. researchgate.net Subsequent reduction of the ketone provides the target alcohol. Another approach involves the asymmetric hydrogenation of a cyclopentenone precursor using chiral rhodium or ruthenium catalysts, which can selectively produce a single enantiomer. emory.edursc.org

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgwikiwand.com In the synthesis of this compound, a chiral auxiliary can be attached to a cyclopentenone starting material. This auxiliary then guides a nucleophilic attack, for instance by a 4-methoxyphenyl Grignard reagent, to a specific face of the molecule, thereby controlling the stereochemistry. After the key bond is formed, the auxiliary is removed, yielding the enantiomerically enriched product. researchgate.netnumberanalytics.com This method is reliable for creating specific stereocenters, although it requires additional steps for attachment and removal. wikiwand.com

Enantioconvergent synthesis aims to convert a racemic mixture of a starting material into a single enantiomer of the product, thus maximizing yield. This can be achieved through kinetic resolution, where one enantiomer of a racemic intermediate reacts faster than the other. For example, an enzymatic reduction of racemic 3-(4-methoxyphenyl)cyclopentanone could selectively produce one enantiomer of the alcohol, leaving the other ketone enantiomer unreacted.

Stereodivergent synthesis, conversely, allows for the creation of any possible stereoisomer from a single starting material by varying the catalysts or reagents. Starting with a prochiral precursor like 3-(4-methoxyphenyl)cyclopent-2-en-1-one, one could use different chiral reducing agents to produce either the cis or trans diastereomer of the final alcohol product with high selectivity.

When a racemic mixture of this compound is produced, it can be separated into its constituent enantiomers through chiral resolution. wikipedia.org This classical method involves reacting the racemic alcohol with a single enantiomer of a chiral resolving agent, such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. wikipedia.org Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization. nih.gov After separation, the resolving agent is removed, yielding the pure enantiomers of the target compound. wikipedia.org

Transition Metal-Catalyzed Coupling Reactions in the Synthesis of the Aryl-Cyclopentanol System

Transition metal catalysis is fundamental to modern organic synthesis for its efficiency in forming carbon-carbon bonds.

The Suzuki-Miyaura coupling is a versatile and widely used method for this purpose. wikipedia.orgorganic-chemistry.orgmusechem.com A typical Suzuki reaction for this system would involve the palladium-catalyzed coupling of 4-methoxyphenylboronic acid with a cyclopentenyl halide or triflate. harvard.edulibretexts.org The reaction requires a palladium catalyst, often with a phosphine (B1218219) ligand, and a base to facilitate the catalytic cycle which consists of oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org The resulting 3-(4-methoxyphenyl)cyclopentene can then be converted to the cyclopentanol (B49286) through hydration.

The Mizoroki-Heck reaction provides another powerful route. beilstein-journals.orgorganic-chemistry.orgnumberanalytics.com This palladium-catalyzed reaction can couple an aryl halide, such as 4-bromoanisole, directly with cyclopentene (B43876). acs.orgnih.gov While controlling regioselectivity can be a challenge, this method offers a direct way to form the aryl-cyclopentane bond. Subsequent functionalization of the double bond in the resulting cyclopentene product is then required to install the hydroxyl group.

Radical and Photoredox-Catalyzed Cyclizations to Form the Cyclopentanol Core

No specific studies detailing the use of radical or photoredox-catalyzed cyclizations for the direct synthesis of this compound were identified. While these methods are powerful for constructing five-membered rings, research has not yet been published that applies them to the necessary precursors of this particular compound.

Green Chemistry Approaches and Sustainable Synthesis Protocols

A thorough search did not yield specific green chemistry protocols tailored for the synthesis of this compound. The subsections below reflect this lack of targeted research.

Solvent-Free and Aqueous Medium Reactions

There is no available literature describing solvent-free or aqueous-based synthetic routes specifically developed for the production of this compound.

Catalytic Systems for Enhanced Atom Economy and Efficiency

Information on the development or application of catalytic systems designed to improve atom economy and efficiency in the synthesis of this compound is not present in published research.

Biocatalytic Routes for Stereoselective Production

No biocatalytic or enzymatic methods for the stereoselective synthesis of this compound have been reported.

Optimization of Reaction Conditions for Scalable Synthesis

There are no published reports on the optimization of reaction conditions for the large-scale synthesis of this compound.

Novel One-Pot and Cascade Reaction Sequences in Complex Molecule Construction

Dedicated one-pot or cascade reaction sequences leading to the formation of this compound have not been described in the scientific literature.

Mechanistic Organic Chemistry and Reactivity of 3 4 Methoxyphenyl Cyclopentanol

Chemical Transformations at the Cyclopentanol (B49286) Hydroxyl Groupmasterorganicchemistry.com

The hydroxyl (-OH) group on the cyclopentanol ring is the primary site for a variety of chemical transformations. These reactions are fundamental in synthetic organic chemistry for the creation of new functional groups and the construction of more complex molecular architectures.

Oxidation and Reduction Pathways of the Alcohol Functionalitymdpi.comnih.gov

The secondary alcohol functionality of 3-(4-Methoxyphenyl)cyclopentanol can be oxidized to the corresponding ketone, 3-(4-methoxyphenyl)cyclopentan-1-one. medcraveonline.com This transformation is a common and crucial reaction in organic synthesis. Various oxidizing agents can be employed to achieve this conversion, with the choice of reagent often depending on the desired selectivity and reaction conditions. Common methods for the oxidation of secondary alcohols include reagents like chromates, permanganates, and Swern or Dess-Martin periodinane oxidations. The mechanism of these oxidations typically involves the removal of the hydroxyl proton and the hydrogen atom from the adjacent carbon.

Conversely, the reduction of a ketone to a secondary alcohol is also a fundamental transformation. While this compound is already an alcohol, understanding the reverse reaction is important. Should the corresponding ketone, 3-(4-methoxyphenyl)cyclopentan-1-one, be available, it can be reduced back to the alcohol using various reducing agents. These include metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reactions proceed via nucleophilic addition of a hydride ion to the carbonyl carbon.

Esterification, Etherification, and Other Functional Group Interconversions

The hydroxyl group of this compound can undergo esterification to form esters and etherification to form ethers. These reactions are essential for creating derivatives with altered physical and chemical properties.

Esterification: This process involves the reaction of the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, typically in the presence of an acid catalyst. researchgate.net The reaction results in the formation of an ester and water. The mechanism of acid-catalyzed esterification, known as the Fischer esterification, involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent dehydration.

Etherification: Ethers can be synthesized from this compound through various methods. One common approach is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Another method involves the acid-catalyzed dehydration of two molecules of the alcohol, although this is more suitable for symmetrical ether formation from primary alcohols. nih.gov

Other functional group interconversions at the hydroxyl group are also possible. For instance, the hydroxyl group can be converted into a good leaving group, such as a tosylate, by reacting it with tosyl chloride. libretexts.org This tosylate can then be displaced by a variety of nucleophiles to introduce different functional groups.

Dehydration and Elimination Reaction Mechanismsnau.edu

The dehydration of this compound involves the elimination of a water molecule to form an alkene. youtube.com This reaction is typically acid-catalyzed and proceeds through an E1 or E2 elimination mechanism. pearson.comlibretexts.org

In an E1 mechanism, the hydroxyl group is first protonated by the acid to form a good leaving group (water). masterorganicchemistry.com This is followed by the departure of the water molecule to form a secondary carbocation intermediate on the cyclopentane (B165970) ring. pearson.com A base, which can be a water molecule or the conjugate base of the acid, then abstracts a proton from an adjacent carbon, leading to the formation of a double bond. masterorganicchemistry.com The stability of the resulting alkene often dictates the major product, following Zaitsev's rule, which states that the more substituted (and thus more stable) alkene is the major product. youtube.com

The E2 mechanism, which is less common for secondary alcohols unless a strong, non-nucleophilic base is used in conjunction with conversion of the hydroxyl to a better leaving group, involves a concerted step where a base removes a proton from a carbon adjacent to the hydroxyl-bearing carbon, and the leaving group departs simultaneously.

Stereoselective Derivatization Strategies and Controlmasterorganicchemistry.comchadsprep.com

The cyclopentanol ring in this compound contains stereocenters, and reactions involving this ring can lead to the formation of different stereoisomers. Controlling the stereochemical outcome of these reactions is a significant aspect of modern organic synthesis.

Stereoselective derivatization aims to selectively produce one stereoisomer over others. For reactions at the hydroxyl group, the stereochemistry of the starting material can influence the stereochemistry of the product. For instance, in an Sₙ2 reaction where the hydroxyl group has been converted to a good leaving group, the incoming nucleophile will attack from the side opposite to the leaving group, resulting in an inversion of stereochemistry at that center.

In the case of elimination reactions, the stereochemistry of the starting alcohol can also influence the E/Z selectivity of the resulting alkene, particularly in E2 reactions which require a specific anti-periplanar arrangement of the proton to be removed and the leaving group.

Reactivity of the Aromatic Ring: Electrophilic and Nucleophilic Aromatic Substitutionsmasterorganicchemistry.com

The 4-methoxyphenyl (B3050149) group in this compound is an electron-rich aromatic ring, making it susceptible to electrophilic aromatic substitution reactions. organicchemistrytutor.com Nucleophilic aromatic substitution is also a possibility under specific conditions.

Directed Functionalization by the Methoxy (B1213986) Groupmasterorganicchemistry.com

The methoxy group (-OCH₃) is a powerful activating and ortho-, para-directing group in electrophilic aromatic substitution. organicchemistrytutor.com This is due to the ability of the oxygen atom to donate its lone pair of electrons into the aromatic ring through resonance, which stabilizes the arenium ion intermediate formed during the reaction. This electron donation is most effective at the ortho and para positions relative to the methoxy group.

Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation will predominantly occur at the positions ortho to the methoxy group (positions 3 and 5 on the phenyl ring), as the para position is already occupied by the cyclopentanol substituent.

Nucleophilic aromatic substitution on the anisole (B1667542) ring is generally difficult because the ring is electron-rich. Such reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring and a strong nucleophile. masterorganicchemistry.com In the case of this compound, the methoxy group is electron-donating, making standard nucleophilic aromatic substitution unlikely.

Ring Transformations and Rearrangement Reactions of the Cyclopentanol Core

The cyclopentanol ring in this compound, along with its hydroxyl and methoxyphenyl substituents, is susceptible to a variety of transformations and rearrangements, typically initiated by the activation of the alcohol group. These reactions can lead to significant alterations of the carbocyclic core, such as ring expansion, contraction, or the formation of fused ring systems. The specific pathway taken is often dictated by the reaction conditions and the stability of the intermediates formed.

Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), generating a secondary carbocation on the cyclopentane ring. This carbocation is a key intermediate that can trigger several rearrangement cascades.

Pinacol-Type Rearrangements: While a classic pinacol (B44631) rearrangement requires a 1,2-diol, the related semipinacol rearrangement can occur from the carbocation intermediate of this compound. libretexts.org This process would involve the migration of an adjacent alkyl or hydride group to the carbocation center, which can lead to ring expansion or the formation of a ketone. For instance, migration of a C-C bond from the ring would result in a cyclohexanone (B45756) derivative. The stability of the resulting carbocation plays a crucial role; however, with a secondary carbocation, other reaction pathways might compete. msu.edu

Ring Expansion and Contraction: The formation of a carbocation on the cyclopentyl ring can initiate ring expansion to a more stable cyclohexyl system. msu.edu For example, a Tiffeneau-Demjanov-type rearrangement, which typically involves a diazotization of an aminocyclopentane, provides a conceptual basis for how a cyclopentyl ring can expand. libretexts.org A related process starting from the cyclopentanol could be envisioned under specific synthetic protocols. Conversely, under conditions that favor fragmentation, ring-opening reactions could occur.

Cyclization to Fused Systems: In reactions involving related structures, treatment of a carboxylic acid derivative with methanesulfonic acid has been shown to afford a cyclized product, specifically a 3-(1',1'-dimethylethyl)-6-methoxy-2,2-dimethyl-2,3-dihydro-1H-inden-1-one. researchgate.net This indicates that the methoxyphenyl group can participate in intramolecular cyclization reactions, leading to the formation of fused bicyclic systems like indenones. This type of transformation highlights the reactivity of the aromatic ring in the presence of a suitably activated cyclopentyl core.

A summary of potential rearrangement reactions applicable to the cyclopentanol core is presented below.

| Rearrangement Type | General Trigger | Potential Product from this compound Core |

| Semipinacol Rearrangement | Acid-catalyzed carbocation formation | Substituted cyclohexanone |

| Ring Expansion (e.g., Tiffeneau-Demjanov-like) | Carbocation formation adjacent to the ring | Substituted cyclohexane (B81311) derivative |

| Beckmann Rearrangement | Conversion of a derived oxime with acid | Lactam (cyclic amide) |

| Intramolecular Cyclization | Acid-catalyzed reaction involving the aromatic ring | Fused indenone system |

Kinetic and Thermodynamic Aspects of Key Reactions

The kinetics and thermodynamics of reactions involving this compound are significantly influenced by both the cyclopentyl ring structure and the electronic properties of the 4-methoxyphenyl substituent. While specific experimental data for this exact compound is not extensively documented, analysis of related systems provides valuable insights.

Thermodynamic Considerations: The synthesis of cyclopentanol itself through the hydration of cyclopentene (B43876) is an exothermic process, indicating that the formation of the alcohol from the alkene is energetically favorable. researchgate.net For reactions starting from this compound, such as acid-catalyzed dehydration or rearrangement, the thermodynamic profile will depend on the relative stability of reactants, intermediates, and products. Ring strain in the five-membered ring can be a driving force for rearrangements that lead to less-strained six-membered rings. Low temperatures are generally favorable for exothermic addition and esterification reactions involving cyclopentyl systems. researchgate.net

Kinetic Factors: The rate of reactions involving the hydroxyl group is largely determined by the ease of its conversion into a good leaving group and the stability of the resulting carbocationic intermediate. The 4-methoxyphenyl group plays a critical role here. The methoxy group (-OCH₃) is an electron-donating group through resonance, which can stabilize a positive charge on the aromatic ring. While the carbocation is not directly on the phenyl ring, this electron-donating nature can influence the reactivity of the molecule.

Kinetic studies on the aminolysis of related compounds, such as 3-methoxyphenyl (B12655295) 4-nitrophenyl thionocarbonate, show that electron-withdrawing substituents on the phenyl ring increase the reaction rate. nih.gov Conversely, the electron-donating methoxy group in this compound would be expected to decrease the electrophilicity of the cyclopentyl carbon attached to the hydroxyl group, potentially slowing down nucleophilic attack at that site. However, in carbocation-mediated reactions, its ability to stabilize a developing positive charge, even if remote, can be significant. Brønsted-type plots for the aminolysis of related thionocarbonates show slopes (β₁) around 0.20-0.24, indicating that the formation of a tetrahedral intermediate is the rate-determining step. nih.gov

The reaction rates for rearrangements are also highly dependent on structure. For example, in Beckmann rearrangements of oximes derived from phenyl ketones, the migration of a phenyl group is significantly faster than that of an alkyl group, often due to the formation of a stable phenonium ion intermediate. msu.edu

Supramolecular Interactions and Self-Assembly Potential

The molecular structure of this compound contains key functional groups that enable various non-covalent interactions, suggesting a potential for self-assembly into organized supramolecular structures.

Hydrogen Bonding: The most significant interaction is hydrogen bonding, mediated by the hydroxyl (-OH) group. The oxygen atom can act as a hydrogen bond acceptor, while the hydrogen atom can act as a hydrogen bond donor. This allows molecules of this compound to form chains or cyclic aggregates in the solid state or in non-polar solvents.

π-Interactions: The electron-rich 4-methoxyphenyl ring provides a site for π-π stacking interactions. These interactions, where the planes of two aromatic rings stack on top of each other, are a significant driving force in the organization of many aromatic compounds in the crystalline state. The presence of both a hydrogen-bonding group and a π-system allows for the formation of complex three-dimensional networks.

Other Interactions:

C-H···π Interactions: The hydrogen atoms on the cyclopentyl ring can interact with the face of the methoxyphenyl ring of a neighboring molecule.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for elucidating the complex structure of 3-(4-Methoxyphenyl)cyclopentanol. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to map out the carbon skeleton and determine the relative stereochemistry of the substituents on the cyclopentane (B165970) ring.

Two-dimensional NMR experiments are fundamental in establishing the atomic connectivity within the molecule.

COSY (Correlation Spectroscopy): This proton-detected 2D experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, COSY spectra would reveal correlations between the proton on the carbon bearing the hydroxyl group (H1) and its neighbors on the cyclopentane ring (H2/H5). Similarly, it would show couplings between the methine proton at the point of substitution (H3) and its adjacent methylene (B1212753) protons (H2/H4).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with their directly attached carbon atoms (¹J coupling). columbia.edu This is crucial for unambiguously assigning the ¹³C signals. columbia.edu An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups, with CH and CH₃ signals appearing with opposite phase to CH₂ signals. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²J and ³J). columbia.edu HMBC is vital for piecing together the molecular fragments. For instance, it would show a correlation between the aromatic protons of the methoxyphenyl ring and the benzylic carbon (C3) of the cyclopentane ring, confirming the connection point between the two moieties. Correlations between the methoxy (B1213986) protons and the aromatic carbon they are attached to would also be observed. columbia.edu

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound Predicted chemical shifts (δ) are in ppm. Data is estimated based on values for cyclopentanol (B49286) chemicalbook.com, 4-substituted methoxybenzene derivatives rsc.org, and general substituent effects.

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H-¹³C) |

| 1 | ~4.1 - 4.3 | ~72 - 75 | H2, H5 | C2, C5, C3 |

| 2, 5 | ~1.5 - 1.9 | ~35 - 38 | H1, H3, H2'/H5' | C1, C3, C4 |

| 3 | ~2.8 - 3.2 | ~45 - 48 | H2, H4 | C1', C2', C6', C2, C4 |

| 4 | ~1.6 - 2.0 | ~30 - 33 | H3, H5 | C2, C3, C5 |

| 1' | - | ~135 - 138 | - | H3, H2', H6' |

| 2', 6' | ~7.1 - 7.2 | ~128 - 130 | H3', H5' | C4', C1', C3 |

| 3', 5' | ~6.8 - 6.9 | ~114 - 115 | H2', H6' | C1', C4', OCH₃ |

| 4' | - | ~158 - 160 | - | H3', H5', OCH₃ |

| OCH₃ | ~3.8 | ~55 | - | C4' |

| OH | Variable | - | - | C1 |

Interactive Data Table

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H-¹³C) |

|---|---|---|---|---|

| 1 | ~4.1 - 4.3 | ~72 - 75 | H2, H5 | C2, C5, C3 |

| 2, 5 | ~1.5 - 1.9 | ~35 - 38 | H1, H3, H2'/H5' | C1, C3, C4 |

| 3 | ~2.8 - 3.2 | ~45 - 48 | H2, H4 | C1', C2', C6', C2, C4 |

| 4 | ~1.6 - 2.0 | ~30 - 33 | H3, H5 | C2, C3, C5 |

| 1' | - | ~135 - 138 | - | H3, H2', H6' |

| 2', 6' | ~7.1 - 7.2 | ~128 - 130 | H3', H5' | C4', C1', C3 |

| 3', 5' | ~6.8 - 6.9 | ~114 - 115 | H2', H6' | C1', C4', OCH₃ |

| 4' | - | ~158 - 160 | - | H3', H5', OCH₃ |

| OCH₃ | ~3.8 | ~55 | - | C4' |

| OH | Variable | - | - | C1 |

The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of protons, regardless of their through-bond connectivity. columbia.edu This is paramount for determining the relative stereochemistry (cis vs. trans) of the hydroxyl and 4-methoxyphenyl (B3050149) groups.

NOESY (Nuclear Overhauser Effect Spectroscopy)/ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect correlations between protons that are close in space (typically < 5 Å). columbia.edu For this compound, the key is to observe the NOE between the proton at C1 (H1) and the proton at C3 (H3).

In the cis-isomer, H1 and H3 are on the same face of the cyclopentane ring, resulting in a strong NOE correlation.

In the trans-isomer, H1 and H3 are on opposite faces, leading to a very weak or absent NOE correlation. Instead, NOEs would be observed between H1 and the protons on the same face (H2/H5 and H4), and between H3 and its corresponding facial protons.

ROESY is often preferred for molecules in the medium molecular weight range where the standard NOE may be close to zero. columbia.edu

Table 2: Predicted Key NOESY/ROESY Correlations for Stereochemical Assignment

| Isomer | Key Spatial Proximity | Expected NOE/ROE Correlation |

| cis | H1 and H3 are on the same face | Strong correlation between H1 ↔ H3 |

| trans | H1 and H3 are on opposite faces | Weak or no correlation between H1 ↔ H3 |

| trans | H1 and H2/H4 (trans protons) | Strong correlation between H1 ↔ H2/H4 (trans) |

| trans | H3 and H2/H5 (trans protons) | Strong correlation between H3 ↔ H2/H5 (trans) |

Interactive Data Table

| Isomer | Key Spatial Proximity | Expected NOE/ROE Correlation |

|---|---|---|

| cis | H1 and H3 are on the same face | Strong correlation between H1 ↔ H3 |

| trans | H1 and H3 are on opposite faces | Weak or no correlation between H1 ↔ H3 |

| trans | H1 and H2/H4 (trans protons) | Strong correlation between H1 ↔ H2/H4 (trans) |

| trans | H3 and H2/H5 (trans protons) | Strong correlation between H3 ↔ H2/H5 (trans) |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Dynamics and Molecular Fingerprinting

Vibrational spectroscopy probes the molecular vibrations of functional groups. FT-IR and Raman are complementary techniques that provide a characteristic "fingerprint" for the molecule. researchgate.net

FT-IR (Fourier-Transform Infrared) Spectroscopy: Detects vibrations that cause a change in the dipole moment. It is particularly sensitive to polar bonds.

Raman Spectroscopy: Detects vibrations that cause a change in the polarizability of the molecule. It is often more sensitive to non-polar, symmetric bonds.

For this compound, these techniques would identify key functional groups.

Table 3: Characteristic Vibrational Frequencies for this compound Frequencies are in cm⁻¹. Data is estimated based on known values for alcohols, ethers, and substituted aromatic compounds. researchgate.netchemicalbook.com

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3600 - 3200 (broad) | Weak |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Strong |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | Strong |

| C=C (Aromatic) | Ring Stretching | ~1610, ~1580, ~1510 | Strong |

| C-O (Alcohol) | Stretching | ~1150 - 1050 | Weak |

| C-O-C (Ether) | Asymmetric Stretching | ~1250 | Strong |

| C-O-C (Ether) | Symmetric Stretching | ~1040 | Weak |

Interactive Data Table

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3600 - 3200 (broad) | Weak |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Strong |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | Strong |

| C=C (Aromatic) | Ring Stretching | ~1610, ~1580, ~1510 | Strong |

| C-O (Alcohol) | Stretching | ~1150 - 1050 | Weak |

| C-O-C (Ether) | Asymmetric Stretching | ~1250 | Strong |

| C-O-C (Ether) | Symmetric Stretching | ~1040 | Weak |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

HRMS provides an extremely precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. nih.govnih.gov For C₁₂H₁₆O₂, the expected exact mass is 192.11503 u. The fragmentation pattern observed in the mass spectrum gives further structural information.

Table 4: Predicted HRMS Data and Major Fragments for this compound

| Fragment Ion | Proposed Structure | Expected m/z |

| [M]⁺ | C₁₂H₁₆O₂⁺ | 192.1150 |

| [M - H₂O]⁺ | C₁₂H₁₄O⁺ | 174.1045 |

| [M - C₅H₉O]⁺ | C₇H₇O⁺ | 107.0497 |

| [C₈H₉O]⁺ | [CH₂(C₆H₄)OCH₃]⁺ | 121.0653 |

| [C₇H₈]⁺ | Tropylium ion | 92.0626 |

Interactive Data Table

| Fragment Ion | Proposed Structure | Expected m/z |

|---|---|---|

| [M]⁺ | C₁₂H₁₆O₂⁺ | 192.1150 |

| [M - H₂O]⁺ | C₁₂H₁₄O⁺ | 174.1045 |

| [M - C₅H₉O]⁺ | C₇H₇O⁺ | 107.0497 |

| [C₈H₉O]⁺ | [CH₂(C₆H₄)OCH₃]⁺ | 121.0653 |

| [C₇H₈]⁺ | Tropylium ion | 92.0626 |

Common fragmentation pathways would include the loss of a water molecule (H₂O) from the alcohol, and cleavage of the bond between the cyclopentane ring and the methoxyphenyl group.

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

Single-crystal X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a crystalline solid. uomphysics.net It provides precise data on bond lengths, bond angles, and torsional angles. Crucially, for a chiral molecule like this compound, analysis of a single crystal of one enantiomer allows for the determination of its absolute configuration (R/S at C1 and C3). researchgate.net This technique would definitively confirm the cis or trans relationship between the substituents and reveal the preferred conformation of the cyclopentane ring (e.g., envelope or twist) in the solid state. researchgate.net

Table 5: Hypothetical X-ray Crystallographic Parameters for this compound

| Parameter | Description | Example Value |

| Crystal System | The crystal lattice system | Monoclinic |

| Space Group | The symmetry group of the crystal | P2₁/c |

| a, b, c (Å) | Unit cell dimensions | a = 10.5, b = 6.2, c = 16.1 |

| α, β, γ (°) | Unit cell angles | α = 90, β = 98.5, γ = 90 |

| C1-O1 Bond Length (Å) | Length of the alcohol C-O bond | ~1.43 |

| C3-C1' Bond Length (Å) | Length of the ring-ring C-C bond | ~1.52 |

| C1-C2-C3-C4 Torsion Angle (°) | Angle defining ring pucker | Varies with conformation |

| H1-C1-C3-H3 Torsion Angle (°) | Angle defining cis/trans relationship | ~60° (cis), ~180° (trans) |

Interactive Data Table

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The crystal lattice system | Monoclinic |

| Space Group | The symmetry group of the crystal | P2₁/c |

| a, b, c (Å) | Unit cell dimensions | a = 10.5, b = 6.2, c = 16.1 |

| α, β, γ (°) | Unit cell angles | α = 90, β = 98.5, γ = 90 |

| C1-O1 Bond Length (Å) | Length of the alcohol C-O bond | ~1.43 |

| C3-C1' Bond Length (Å) | Length of the ring-ring C-C bond | ~1.52 |

| C1-C2-C3-C4 Torsion Angle (°) | Angle defining ring pucker | Varies with conformation |

| H1-C1-C3-H3 Torsion Angle (°) | Angle defining cis/trans relationship | ~60° (cis), ~180° (trans) |

Chiroptical Spectroscopy (CD and ORD) for Absolute Configuration Determination

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These methods are used to determine the absolute configuration of chiral centers, especially when X-ray crystallography is not feasible.

For this compound, the aromatic chromophore (methoxyphenyl group) is key. The electronic transitions of this chromophore are perturbed by the chiral environment of the cyclopentanol ring. The resulting CD spectrum, which plots the difference in absorption (Δε) against wavelength, will show positive or negative peaks (known as Cotton effects). By comparing the experimentally measured CD spectrum with spectra predicted by quantum-chemical calculations for the (1R, 3R), (1S, 3S), (1R, 3S), and (1S, 3R) configurations, the absolute stereochemistry of the sample can be assigned.

Computational Chemistry and Theoretical Modeling of 3 4 Methoxyphenyl Cyclopentanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT, HOMO-LUMO)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 3-(4-Methoxyphenyl)cyclopentanol. DFT methods, such as B3LYP with a 6-311G(d,p) basis set, can be used to optimize the molecular geometry and calculate various electronic properties. nih.gov

A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. dergipark.org.tr The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular chemical stability, and electron conductivity. dergipark.org.tr A smaller gap suggests higher reactivity. For a related compound, (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, the HOMO-LUMO energy gap was calculated to be around 3.75 eV in various solvents, indicating its potential for charge transfer and reactivity. niscpr.res.in

These calculations can also generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight regions susceptible to electrophilic and nucleophilic attack. niscpr.res.in

Table 1: Calculated Electronic Properties of a Related Chalcone Derivative niscpr.res.in

| Property | Value (in acetonitrile) | Value (in DMSO) | Value (in water) |

| HOMO Energy (eV) | -5.961 | -5.958 | -5.955 |

| LUMO Energy (eV) | -2.208 | -2.208 | -2.208 |

| HOMO-LUMO Gap (eV) | 3.753 | 3.750 | 3.747 |

Conformational Analysis and Energy Minima Determination

The flexibility of the cyclopentanol (B49286) ring and the rotation of the methoxyphenyl group in this compound give rise to multiple possible conformations. Computational methods are essential for identifying the most stable conformations by determining their relative energies. mdpi.com A common approach involves performing a conformational search using methods like molecular mechanics, followed by geometry optimization of the resulting conformers using a more accurate quantum mechanical method. nih.gov This process helps to identify the global energy minimum and other low-energy conformers that are likely to be populated at a given temperature. For a similar compound, 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine, DFT calculations were used to determine its optimized geometry. openaccesspub.org

Reaction Pathway Elucidation and Transition State Characterization via Computational Methods

Computational chemistry can be used to model the reaction pathways for the synthesis of this compound. For instance, the synthesis of related β-heteroarylated carbonyl compounds can occur through aza-Michael addition reactions. mdpi.com Theoretical calculations can elucidate the mechanism of such reactions by identifying the transition states and intermediates along the reaction coordinate. mdpi.com Characterizing the transition state structures and their corresponding energies provides valuable information about the reaction kinetics and helps in understanding the factors that control the stereoselectivity of the reaction.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in different environments. chemrxiv.org By simulating the movement of the molecule and surrounding solvent molecules over time, MD can provide insights into conformational changes, solvation effects, and interactions with other molecules. chemrxiv.orgrsc.org The choice of solvent can significantly influence the conformation and behavior of a molecule. chemrxiv.org For example, MD simulations of lignin, a complex polymer containing methoxyphenyl groups, have shown that organic solvents like methanol (B129727) and ethanol (B145695) can favorably solvate the molecule, leading to more extended conformations. chemrxiv.org These simulations can also be used to understand how the molecule interacts with surfaces, which is relevant for catalytic processes. chemrxiv.org

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters for this compound, which can then be compared with experimental data to validate the computational model and aid in structural elucidation.

For instance, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method with DFT. mdpi.com The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. github.ioacademie-sciences.fr For complex molecules, it is often necessary to perform a conformational search and calculate the Boltzmann-averaged chemical shifts of the most stable conformers to obtain good agreement with experimental spectra. github.io

Similarly, theoretical IR and UV-Vis spectra can be calculated. niscpr.res.inmdpi.com The calculated vibrational frequencies from IR spectra can be compared with experimental data to identify characteristic functional groups. openaccesspub.org TD-DFT calculations can be used to predict electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. niscpr.res.inmdpi.com

Table 2: Comparison of Experimental and Calculated 13C NMR Chemical Shifts for a Related Compound mdpi.com

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |

| Imine Carbon | 147.68 | 152.40 |

| Triazole Ring Carbon 1 | 136.92 | 145.10 |

| Triazole Ring Carbon 2 | 138.53 | 149.20 |

| Methoxy (B1213986) Carbon | 55.85 | 58.60 |

Molecular Docking and Ligand-Receptor Interaction Modeling for Academic Chemical Biology

In the context of academic chemical biology research, molecular docking can be employed to predict the binding mode and affinity of this compound with various biological targets. researchgate.netajpp.in This computational technique places the ligand (this compound) into the binding site of a receptor protein and scores the different poses based on their predicted binding energy. mdpi.com

The results of molecular docking can provide insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. mdpi.comnih.gov For example, studies on related compounds have shown that the methoxyphenyl group can engage in hydrophobic interactions within the binding pocket of a receptor. mdpi.com This information is valuable for understanding the structure-activity relationship and for the rational design of new molecules with improved binding properties. Pharmacophore modeling can also be used to identify the essential chemical features required for binding to a specific receptor. mdpi.com

Role in Advanced Materials and Chemical Biology Non Clinical Focus

Potential as a Key Intermediate in the Synthesis of Complex Organic Molecules

The chemical architecture of 3-(4-Methoxyphenyl)cyclopentanol makes it a valuable intermediate in multi-step organic syntheses. The hydroxyl group can be readily converted into a variety of other functional groups or used as a handle for coupling reactions, while the cyclopentane (B165970) ring provides a defined three-dimensional framework.

Research on analogous structures demonstrates the utility of such substituted cycloalkanols. For instance, in the synthesis of sterically hindered molecules like 3-(4′-methoxyphenyl)-2,2,4,4-tetramethylpentane, a related precursor, methyl 3-(4'-methoxyphenyl)-2,2,4,4-tetramethylpentanoate, is reduced to the corresponding alcohol, 3-(4′-methoxyphenyl)-2,2,4,4-tetramethylpentan-1-ol. researchgate.net This alcohol then serves as a key intermediate for subsequent transformations. researchgate.net Similarly, this compound can be envisioned as a precursor for a wide range of complex structures through reactions such as:

Oxidation of the alcohol to the corresponding ketone, 3-(4-methoxyphenyl)cyclopentanone (B50940), which can then undergo further reactions like alpha-functionalization or condensation.

Esterification or etherification of the hydroxyl group to introduce new functionalities or link to other molecular fragments.

Dehydration to form an alkene, providing a site for further addition reactions.

Nucleophilic substitution after converting the hydroxyl group into a good leaving group (e.g., a tosylate), allowing for the introduction of various nucleophiles.

These potential transformations highlight the role of this compound as a versatile synthetic intermediate for constructing more elaborate molecular architectures, including those with potential applications in medicinal chemistry and materials science. The synthesis of various indazole derivatives, which are known for their pharmacological activities, often involves intermediates with similar cyclic and aromatic moieties. mdpi.com

Scaffold for Pharmacological Probes and Chemical Biology Tools

The defined stereochemistry and functional group presentation of this compound make it an attractive scaffold for the development of pharmacological probes and chemical biology tools. A scaffold in this context is a core molecular structure upon which various substituents can be systematically added to explore interactions with biological targets.

The combination of a semi-rigid cyclopentane ring and a methoxyphenyl group allows for the creation of a library of derivatives with diverse spatial arrangements and physicochemical properties. This is crucial for developing molecules that can selectively interact with specific biological macromolecules. For example, the 3,4,5-trimethoxyphenyl moiety, a related structure, is a known pharmacophore in many biologically active compounds. mdpi.com This suggests that the 4-methoxyphenyl (B3050149) group in this compound can serve as a key interaction element with biological targets.

The design of target-specific probes based on the this compound scaffold would involve several key principles:

Stereochemical Control: The cyclopentanol (B49286) ring has chiral centers, allowing for the synthesis of stereoisomers. Since biological targets like enzymes and receptors are chiral, different stereoisomers of a probe can have vastly different affinities and efficacies. The synthesis of cyclopentanol derivatives often results in diastereomeric mixtures that can be separated to study the activity of individual isomers. organic-chemistry.org

Functional Group Modification: The hydroxyl group is a key site for modification. It can be converted into esters, ethers, or other functional groups to modulate properties like hydrogen bonding capacity, polarity, and steric bulk. This allows for fine-tuning the interaction with a specific binding pocket.

Aromatic Ring Substitution: The methoxyphenyl ring can be further functionalized. The methoxy (B1213986) group can be moved to the ortho or meta positions, or additional substituents can be added to the ring. These changes can influence electronic properties and steric interactions, potentially enhancing binding affinity or selectivity for a target. For example, studies on melanocortin-3 receptor ligands have shown that the positioning of substituents on aromatic rings is critical for agonist activity. nih.gov

Conformational Rigidity: The cyclopentane ring introduces a degree of conformational constraint, which can be advantageous in probe design. A more rigid molecule has a lower entropic penalty upon binding to a target, which can lead to higher affinity. The inherent rigidity of the scaffold helps in presenting the functional groups in a well-defined orientation for optimal interaction with a biological target.

By systematically applying these principles, derivatives of this compound can be designed to target specific enzyme active sites or receptor binding domains, enabling the study of their biological function.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, SAR studies would involve synthesizing a library of analogs and evaluating their activity in relevant in vitro assays.

A hypothetical SAR study for a series of this compound derivatives targeting a specific receptor could yield data as presented in the table below. The goal would be to identify which structural features enhance or diminish activity.

| Compound | R1 (at Cyclopentanol) | R2 (at Phenyl Ring) | In Vitro Activity (IC₅₀, nM) |

|---|---|---|---|

| 1 (Parent) | -OH | 4-OCH₃ | 500 |

| 2 | -OCH₃ | 4-OCH₃ | 800 |

| 3 | -O(CO)CH₃ | 4-OCH₃ | 350 |

| 4 | -OH | 3-OCH₃ | 650 |

| 5 | -OH | 3,4-(OCH₃)₂ | 200 |

| 6 | -OH | 4-CF₃ | 900 |

Analysis of Hypothetical SAR Data:

Effect of R1: Converting the hydroxyl group to a methoxy ether (Compound 2) decreases activity, suggesting that a hydrogen bond donor at this position is important for binding. However, converting it to an acetate (B1210297) ester (Compound 3) slightly improves activity, possibly by altering solubility or through a favorable steric interaction.

Effect of R2: Moving the methoxy group to the meta position (Compound 4) reduces activity, indicating that the para-substitution is optimal. Adding a second methoxy group (Compound 5) significantly enhances activity, suggesting an additional favorable interaction in the binding pocket. Replacing the electron-donating methoxy group with an electron-withdrawing trifluoromethyl group (Compound 6) leads to a loss of activity.

These SAR studies, which explore the relationships between a compound's structure and its biological function, are crucial for optimizing lead compounds in drug discovery. rsc.org In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can complement these experimental studies by predicting the binding modes and activities of new analogs, thereby guiding the design of more potent and selective molecules. nih.gov

Applications in Polymer Chemistry and Monomer Design

While direct applications of this compound in polymer chemistry are not widely reported, its structure suggests potential as a specialty monomer. The design of monomers from natural or synthetic molecules is a key strategy for creating new polymer materials with tailored properties. rsc.org

The key functional groups of this compound that are relevant for polymerization are the hydroxyl group and the aromatic ring.

Polyesters and Polyurethanes: The hydroxyl group can participate in step-growth polymerization reactions. It can react with dicarboxylic acids or their derivatives to form polyesters, or with diisocyanates to form polyurethanes. The bulky cyclopentyl and methoxyphenyl groups would likely result in amorphous polymers with high glass transition temperatures, good thermal stability, and specific optical properties due to the aromatic ring.

Specialty Polymers: The entire molecule could be incorporated as a side chain in polymers through polymerization of a derivative where a polymerizable group (like a vinyl or acrylate (B77674) group) is attached, for example, to the hydroxyl function. The resulting polymer would have pendant 3-(4-methoxyphenyl)cyclopentyl groups, which could impart properties such as increased rigidity, hydrophobicity, and a high refractive index.

The incorporation of such a structure into a polymer backbone or as a pendant group could be a strategy to create advanced materials for applications in optics, coatings, or as high-performance engineering plastics.

Catalytic Applications or Ligand Design in Transition Metal Chemistry

The this compound molecule possesses features that make it a potential candidate for ligand design in transition metal catalysis. The oxygen atom of the hydroxyl group has lone pairs of electrons that can coordinate to a metal center.

While simple alcohols are generally weak ligands, the cyclopentanol framework could be modified to create more effective ligands. For example:

Bidentate Ligands: The cyclopentanol could be functionalized with another donor group, such as a phosphine (B1218219) or an amine, at a different position on the cyclopentane ring, creating a bidentate ligand. The stereochemistry of the cyclopentane ring would enforce a specific geometry on the resulting metal complex, which could be beneficial for asymmetric catalysis.

Alkoxide Ligands: Deprotonation of the hydroxyl group would form an alkoxide, which is a much stronger ligand for transition metals. Metal alkoxide complexes are important catalysts and intermediates in various organic transformations.

Although specific examples of this compound being used as a ligand are not prominent in the literature, related structures are known to participate in metal-catalyzed reactions. For instance, Co(II)-assisted cyclization reactions have been reported for the synthesis of oxadiazoles (B1248032) from precursors containing a methoxyphenyl group. nih.gov This indicates the compatibility of the methoxyphenyl moiety with transition metal chemistry. The design of new ligands is a continuous effort in catalysis, and scaffolds like this compound offer a platform for creating novel ligand structures with unique steric and electronic properties.

Future Research Directions and Unresolved Challenges

Exploration of Novel, More Efficient, and Stereoselective Synthetic Pathways

The development of synthetic routes to 3-(4-Methoxyphenyl)cyclopentanol that are not only efficient but also offer precise control over its stereochemistry is a paramount objective. Current methodologies, while functional, often present limitations in terms of atom economy, step count, and stereoselectivity. Future research should be directed towards innovative strategies that address these shortcomings.

Promising areas of investigation include the application of modern catalytic enantioselective methods. For instance, asymmetric hydrogenation or transfer hydrogenation of a corresponding cyclopentenone precursor could provide a direct and atom-economical route to enantiomerically pure this compound. The development of novel chiral catalysts, potentially based on earth-abundant metals, would be a significant advancement.

Another avenue lies in the exploration of cycloaddition reactions. A [3+2] cycloaddition strategy, for example, between a suitable three-carbon component and a vinyl ether bearing the 4-methoxyphenyl (B3050149) group, could offer a convergent and stereocontrolled pathway to the cyclopentane (B165970) core. researchgate.net The use of organocatalysis in such transformations could provide a green and metal-free alternative to traditional methods. researchgate.net

Furthermore, the application of biocatalysis, employing engineered enzymes, presents a powerful tool for achieving high enantioselectivity under mild reaction conditions. The design and evolution of enzymes capable of catalyzing the key bond-forming steps in the synthesis of this compound would be a significant leap forward. nih.govnih.govresearchgate.net

A comparative overview of potential future synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Asymmetric Hydrogenation | High atom economy, directness | Development of highly active and selective catalysts |

| Catalytic Cycloaddition | High convergence, stereocontrol | Identification of suitable reaction partners and catalysts |

| Organocatalysis | Metal-free, environmentally benign | Catalyst design for high efficiency and stereoselectivity |

| Biocatalysis | High enantioselectivity, mild conditions | Enzyme engineering and optimization |

Table 1: Potential Future Synthetic Strategies for this compound

Discovery of Unprecedented Reactivity Patterns and Selective Derivatization Strategies

The functional groups present in this compound—a secondary alcohol and an electron-rich aromatic ring—offer a playground for exploring novel reactivity. While standard transformations of alcohols and aromatic systems are known, future research should focus on uncovering unprecedented reactivity patterns that arise from the interplay between these two moieties.

One area of interest is the investigation of intramolecular reactions. For example, under specific conditions, the hydroxyl group could direct reactions on the aromatic ring, leading to the formation of novel polycyclic structures. The exploration of transition-metal-catalyzed C-H activation/functionalization reactions on the cyclopentyl or aryl ring, directed by the alcohol, could open up new avenues for derivatization.

Selective derivatization of the cyclopentanol (B49286) ring while leaving the methoxyphenyl group untouched, or vice versa, is another key challenge. This would allow for the modular synthesis of a diverse library of analogues for various applications. The development of orthogonal protecting group strategies and highly selective catalysts will be crucial in this regard.

Furthermore, the photochemistry of this compound and its derivatives remains largely unexplored. Irradiation with light could induce novel cyclization or rearrangement reactions, leading to complex molecular architectures that are difficult to access through traditional thermal methods. acs.org

Development of Advanced Catalytic Systems for Enhanced Sustainability and Selectivity

The principles of green chemistry demand the development of more sustainable and selective catalytic systems for the synthesis and transformation of organic molecules. vapourtec.comresearchgate.net For this compound, this translates to several key research directions.

The use of heterogeneous catalysts offers significant advantages in terms of catalyst recovery and reuse, leading to more sustainable processes. mdpi.com Research into the design of solid-supported catalysts, such as metal nanoparticles on porous materials or metal-organic frameworks (MOFs), for the synthesis of this compound is a promising area. d-nb.info These catalysts could offer enhanced stability and recyclability compared to their homogeneous counterparts.

Furthermore, the development of catalysts based on earth-abundant and non-toxic metals is a critical goal of sustainable chemistry. dtu.dk Exploring the catalytic potential of metals like iron, copper, and manganese for the key synthetic steps would be a significant contribution.

In addition to the synthesis, advanced catalytic systems can be employed for the selective transformation of this compound. For example, catalytic oxidation reactions using green oxidants like molecular oxygen or hydrogen peroxide could provide environmentally benign routes to the corresponding ketone. Similarly, catalytic amination reactions could convert the alcohol into valuable amine derivatives. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize chemical research. rjptonline.org For this compound, these computational tools can be applied in several impactful ways.

Moreover, generative AI models can be used to design novel analogues of this compound with desired properties. By learning the structure-activity relationships of related compounds, these models can propose new molecules with enhanced biological activity or improved material properties.

In the realm of synthesis, AI can assist in retrosynthetic analysis, proposing novel and efficient synthetic routes to this compound and its derivatives. This can lead to the discovery of non-intuitive pathways that might be overlooked by human chemists.

The potential applications of AI and ML in the study of this compound are summarized in Table 2.

| Application Area | Specific Task | Potential Impact |

| Reaction Prediction | Predicting product structures and yields | Accelerated discovery of new reactions |

| Compound Design | Generating novel analogues with desired properties | Faster development of new drugs and materials |

| Retrosynthesis | Proposing efficient synthetic routes | Discovery of innovative and economical syntheses |

| Catalyst Design | Identifying optimal catalysts for specific transformations | Enhanced sustainability and selectivity |

Table 2: Applications of AI and Machine Learning in the Research of this compound

Expanding Applications in Green Chemistry and Sustainable Technologies

The structural motifs within this compound, particularly the 4-methoxyphenyl group, are reminiscent of compounds derived from lignin, a major component of biomass. glbrc.org This connection opens up exciting possibilities for the use of this compound in the development of sustainable technologies.

Future research could focus on the conversion of biomass-derived platform chemicals, such as furfural (B47365) or other furanic compounds, into precursors for this compound. magtech.com.cnchinesechemsoc.orgnih.govaip.orgacs.org This would provide a renewable and sustainable route to this valuable building block, reducing our reliance on fossil fuels.

Furthermore, the compound itself or its derivatives could find applications as green solvents, additives, or building blocks for biodegradable polymers. The presence of both a polar alcohol group and a nonpolar aromatic ring gives it amphiphilic character, which could be exploited in various applications.

The development of catalytic processes to upgrade this compound into high-value chemicals or fuel additives is another promising avenue. For example, selective hydrogenolysis of the C-O bond could yield valuable hydrocarbon products. nih.gov

Elucidation of Subtle Stereoelectronic Effects on Reactivity and Biological Activity

The interplay of steric and electronic effects, known as stereoelectronic effects, can have a profound impact on the conformation, reactivity, and biological activity of a molecule. In this compound, the relative orientation of the methoxyphenyl group and the hydroxyl group on the cyclopentane ring will be governed by these subtle interactions.

Future research should employ a combination of high-level computational modeling and experimental techniques, such as advanced NMR spectroscopy and X-ray crystallography, to elucidate the preferred conformations of this compound and its derivatives. researchgate.net Understanding the conformational landscape is crucial for predicting reactivity and designing molecules with specific biological activities.

The electron-donating nature of the methoxy (B1213986) group on the aromatic ring can influence the reactivity of the cyclopentanol moiety, and vice versa. rsc.org For example, the electron density at the hydroxyl oxygen could be subtly modulated by the aromatic ring, affecting its nucleophilicity and acidity. A detailed investigation of these stereoelectronic effects will provide a deeper understanding of the molecule's chemical behavior.

Furthermore, the stereochemistry of the cyclopentanol ring will undoubtedly play a critical role in its interaction with biological targets. A systematic study of how the different stereoisomers of this compound interact with various enzymes or receptors could lead to the discovery of new bioactive compounds.

Q & A

Q. Key Parameters Table

| Parameter | Optimal Condition | Impact on Yield/Selectivity |

|---|---|---|

| Temperature | 50°C | Higher temps risk side reactions |

| Molar Ratio (MeOH) | 3:1 | Excess drives equilibrium |

| Catalyst | QRE-01 resin | Acidic sites promote ester cleavage |

| Space Velocity | 2.0 h⁻¹ | Lower velocities favor conversion |

How can researchers resolve discrepancies between thermodynamic predictions and experimental results in synthesizing this compound?

Advanced Research Question

Thermodynamic calculations (e.g., group contribution methods) may underestimate byproduct formation or activation barriers. For instance, indirect synthesis from cyclopentene involves esterification and transesterification steps where theoretical models might not account for catalyst-poisoning impurities . To address contradictions:

- Validate computational models with experimental kinetics (e.g., Arrhenius plots).

- Use in-situ analytics (NMR, FTIR) to detect intermediates not predicted thermodynamically.

- Adjust catalyst loading or solvent polarity to align with predicted ΔG values.

What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Basic Research Question

Essential techniques include:

- NMR : ¹H NMR shows methoxy singlet (~δ 3.8 ppm) and cyclopentanol hydroxyl proton (δ 1.5–2.5 ppm, broad). ¹³C NMR confirms aryl (δ 110–160 ppm) and cyclopentane carbons (δ 20–40 ppm) .

- HPLC-MS : Reverse-phase C18 columns with ESI+ detect [M+H]+ at m/z 234.2. Purity >98% requires baseline separation from byproducts like unreacted cyclopentyl acetate .

- XRD : Resolves stereochemistry of the cyclopentanol ring (chair vs. boat conformations).

How does the steric and electronic profile of the 4-methoxyphenyl group influence the compound’s reactivity in further derivatization?

Advanced Research Question

The 4-methoxy group is electron-donating, activating the aryl ring for electrophilic substitution (e.g., bromination at the para position). Steric hindrance from the cyclopentanol ring limits nucleophilic attacks at the benzylic carbon. Computational studies (DFT) predict regioselectivity in cross-coupling reactions, with Suzuki-Miyaura couplings favoring β-arylation .

Q. SAR Insights

- Methoxy Position : Para-substitution enhances stability vs. ortho/meta.

- Cyclopentanol Conformation : Chair conformation reduces steric clash during alkylation.

What safety protocols are recommended for handling this compound, given structural analogs’ hazards?

Basic Research Question

While direct toxicity data are limited, structurally related 4-methoxybenzyl alcohol requires:

- PPE: Nitrile gloves, goggles, and fume hood use to avoid dermal/ocular exposure .

- Storage: Inert atmosphere (N₂) at 2–8°C to prevent oxidation.

- Spill Management: Absorb with vermiculite and neutralize with 5% acetic acid .

What advanced methodologies can improve the sustainability of synthesizing this compound?

Advanced Research Question

- Biocatalysis : Lipases (e.g., CAL-B) in ionic liquids enable enantioselective transesterification with reduced waste .

- Flow Chemistry : Continuous reactors minimize solvent use and improve heat transfer for exothermic steps .

- Solvent Recycling : Distillation recovery of methanol/cyclopentyl acetate achieves >90% reuse .

What pharmacological applications are suggested by its use as an intermediate in antiviral agents?

Advanced Research Question

The compound’s structural similarity to entecavir intermediates (e.g., [(4-methoxyphenyl)diphenylmethyl]amino-purine derivatives) implies potential as a nucleoside analog prodrug. In vitro assays could assess activity against DNA viruses (e.g., HBV) by monitoring polymerase inhibition .

How can researchers mitigate environmental risks during large-scale synthesis?

Advanced Research Question

- Green Metrics : Calculate E-factor (<1.5 target) by optimizing atom economy in esterification .

- Biodegradation Studies : Use OECD 301D assays to assess microbial breakdown of methoxyaryl byproducts .

- Emission Controls : Scrubbers for volatile organics (e.g., cyclopentene) with activated carbon filters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.